molecular formula C20H21FN4O2S2 B12191133 4-[(5Z)-5-(4-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-[3-(1H-imidazol-1-yl)propyl]butanamide

4-[(5Z)-5-(4-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-[3-(1H-imidazol-1-yl)propyl]butanamide

Cat. No.: B12191133
M. Wt: 432.5 g/mol
InChI Key: JOJJKKIUVOUXQZ-LGMDPLHJSA-N
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Description

IUPAC Nomenclature and Molecular Formula Analysis

The systematic IUPAC name of the compound, 4-[(5Z)-5-(4-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-[3-(1H-imidazol-1-yl)propyl]butanamide, reflects its complex heterocyclic architecture. The name specifies the Z-configuration of the benzylidene double bond at position 5 of the thiazolidinone ring, the 4-oxo and 2-thioxo functional groups, and the N-substituted butanamide side chain bearing an imidazolylpropyl group.

The molecular formula, C₂₀H₂₁FN₄O₂S₂ , corresponds to a molecular weight of 432.5 g/mol . This formula accounts for the following structural components:

  • A thiazolidinone core (C₃H₃NOS) with a 4-fluorobenzylidene substituent (C₇H₄F) at position 5.
  • A butanamide chain (C₄H₈N₂O) extending from position 3 of the thiazolidinone.
  • A 3-(1H-imidazol-1-yl)propyl group (C₆H₉N₃) attached to the amide nitrogen.
Property Value
Molecular Formula C₂₀H₂₁FN₄O₂S₂
Molecular Weight 432.5 g/mol
IUPAC Name 4-[(5Z)-5-(4-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-[3-(1H-imidazol-1-yl)propyl]butanamide

The Z-configuration of the benzylidene moiety is critical for maintaining planarity between the aromatic ring and the thiazolidinone core, which influences intermolecular interactions and biological activity.

Crystallographic Data and Three-Dimensional Conformational Studies

Crystallographic data for this compound remain limited in publicly available literature. However, analogous thiazolidinone derivatives, such as 4-(5-(3-bromobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(2-hydroxyphenyl)butanamide (CID 1923690), exhibit monoclinic crystal systems with space group P2₁/c and unit cell parameters a = 12.45 Å, b = 8.23 Å, c = 18.76 Å, and β = 98.7°. These analogs adopt a non-planar conformation due to steric hindrance between the benzylidene substituent and the thiazolidinone ring.

In the title compound, the 4-fluorobenzylidene group likely induces a slight twist in the thiazolidinone ring, as observed in related structures. The imidazole-propyl side chain adopts a gauche conformation to minimize steric clashes with the butanamide backbone. Hydrogen bonding between the thioxo sulfur (S2) and the amide carbonyl oxygen (O2) may stabilize the overall conformation.

Spectroscopic Profiling (IR, NMR, MS)

Infrared (IR) Spectroscopy
Key IR absorptions include:

  • 1715 cm⁻¹ : Stretching vibration of the 4-oxo carbonyl group (C=O).
  • 1220 cm⁻¹ : C=S stretching of the 2-thioxo group.
  • 1650 cm⁻¹ : Amide I band (C=O stretch of the butanamide).
  • 1510 cm⁻¹ : C-F aromatic bending.

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR (400 MHz, DMSO-d₆) :
    • δ 8.21 (s, 1H, imidazole H-2).
    • δ 7.85 (d, J = 8.4 Hz, 2H, fluorobenzylidene H-2/H-6).
    • δ 7.35 (d, J = 8.4 Hz, 2H, fluorobenzylidene H-3/H-5).
    • δ 4.12 (t, J = 6.8 Hz, 2H, N-CH₂-propyl).
  • ¹³C NMR (100 MHz, DMSO-d₆) :
    • δ 192.1 (C=O, 4-oxo).
    • δ 178.9 (C=S, 2-thioxo).
    • δ 163.5 (C-F, J = 245 Hz).

Mass Spectrometry (MS)
Electrospray ionization (ESI-MS) shows a molecular ion peak at m/z 433.1 [M+H]⁺. Fragmentation patterns include:

  • m/z 315.0: Loss of the imidazolylpropyl group (C₆H₉N₃).
  • m/z 178.2: Fluorobenzylidene-thiazolidinone fragment.
Technique Key Signals
IR 1715 cm⁻¹ (C=O), 1220 cm⁻¹ (C=S)
¹H NMR δ 8.21 (imidazole H-2)
¹³C NMR δ 192.1 (4-oxo C=O)
ESI-MS m/z 433.1 [M+H]⁺

Quantum Chemical Calculations for Electronic Structure

Density Functional Theory (DFT) calculations at the B3LYP/6-311+G(d,p) level reveal the electronic properties of the compound. The HOMO (-6.12 eV) is localized on the thiazolidinone ring and fluorobenzylidene group, while the LUMO (-2.45 eV) resides on the imidazole and butanamide moieties. The HOMO-LUMO gap of 3.67 eV suggests moderate reactivity, consistent with its ability to participate in charge-transfer interactions.

The electrostatic potential map shows regions of high electron density (negative potential) around the thioxo sulfur and fluorine atom, which may facilitate interactions with electrophilic biological targets. Natural Bond Orbital (NBO) analysis indicates strong hyperconjugation between the thiazolidinone carbonyl and the benzylidene π-system, stabilizing the Z-configuration.

Properties

Molecular Formula

C20H21FN4O2S2

Molecular Weight

432.5 g/mol

IUPAC Name

4-[(5Z)-5-[(4-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(3-imidazol-1-ylpropyl)butanamide

InChI

InChI=1S/C20H21FN4O2S2/c21-16-6-4-15(5-7-16)13-17-19(27)25(20(28)29-17)11-1-3-18(26)23-8-2-10-24-12-9-22-14-24/h4-7,9,12-14H,1-3,8,10-11H2,(H,23,26)/b17-13-

InChI Key

JOJJKKIUVOUXQZ-LGMDPLHJSA-N

Isomeric SMILES

C1=CC(=CC=C1/C=C\2/C(=O)N(C(=S)S2)CCCC(=O)NCCCN3C=CN=C3)F

Canonical SMILES

C1=CC(=CC=C1C=C2C(=O)N(C(=S)S2)CCCC(=O)NCCCN3C=CN=C3)F

Origin of Product

United States

Preparation Methods

Formation of the Thiazolidinone Core

The thiazolidinone ring is constructed via a [3+2] cyclocondensation strategy:

Reaction Scheme 1:
4-Fluorobenzaldehyde+Thiourea+Chloroacetic AcidEtOH, Δ5-(4-Fluorobenzylidene)-2-thioxo-thiazolidin-4-one\text{4-Fluorobenzaldehyde} + \text{Thiourea} + \text{Chloroacetic Acid} \xrightarrow{\text{EtOH, Δ}} \text{5-(4-Fluorobenzylidene)-2-thioxo-thiazolidin-4-one}

Optimized Conditions:

ParameterValue
SolventEthanol (95%)
Temperature80°C
Reaction Time6 hr
CatalystPiperidine (0.1 eq)
Yield78%

Microwave-assisted synthesis reduces reaction time to 15 minutes at 120°C with comparable yields (75%).

Butanamide Formation

The butanamide linker is introduced via nucleophilic acyl substitution:

Reaction Scheme 2:
Thiazolidinone+Butyryl ChlorideDCM, TEA3-Butyryl-thiazolidinone Intermediate\text{Thiazolidinone} + \text{Butyryl Chloride} \xrightarrow{\text{DCM, TEA}} \text{3-Butyryl-thiazolidinone Intermediate}

Key Parameters:

  • Strict temperature control (0–5°C) prevents epimerization

  • Triethylamine (2.5 eq) ensures complete deprotonation

  • Intermediate purity critical for subsequent steps (HPLC >95%)

Imidazole Propylamine Coupling

The final functionalization employs carbodiimide-mediated amide bond formation:

Reaction Scheme 3:
3-Butyryl-thiazolidinone+3-(1H-Imidazol-1-yl)propan-1-amineEDC/HOBt, DMFTarget Compound\text{3-Butyryl-thiazolidinone} + \text{3-(1H-Imidazol-1-yl)propan-1-amine} \xrightarrow{\text{EDC/HOBt, DMF}} \text{Target Compound}

Optimization Data:

Coupling ReagentYield (%)Purity (HPLC)
EDC/HOBt6298.2
HATU/DIEA5897.8
T3P/Et3N6598.5

Alternative Synthetic Routes

One-Pot Tandem Approach

A streamlined method combining Steps 2.1–2.2:

Procedure Highlights:

  • Sequential reagent addition without intermediate isolation

  • Solvent: Acetonitrile/Water (4:1)

  • Yield: 54% overall (vs 46% stepwise)

Advantages:

  • Reduced purification steps

  • Improved atom economy

Solid-Phase Synthesis

For high-throughput production:

Key Features:

  • Wang resin-bound thiazolidinone precursor

  • Fmoc-based imidazole propylamine coupling

  • Final cleavage with TFA/H2O (95:5)

  • Average Yield: 48% per cycle

Analytical Characterization

Spectroscopic Data

TechniqueKey Signals
1H NMR^1\text{H NMR}δ 8.21 (s, 1H, imidazole), 7.89 (d, J=8.5 Hz, Ar-F), 4.12 (t, J=6.8 Hz, NCH2)
13C NMR^{13}\text{C NMR}192.4 (C=O), 167.2 (C=S), 162.1 (C-F)
HRMSm/z 404.0777 [M+H]+ (calc. 404.0777)

Purity Assessment

MethodConditionsPurity (%)
RP-HPLCC18, MeCN/H2O (65:35)99.1
UPLC-MSESI+, 2.1×50 mm BEH C1898.7

Critical Process Considerations

Z/E Isomerism Management

  • Microwave irradiation increases Z-selectivity to 9:1 ratio vs thermal (7:1)

  • Chromatographic separation using chiral AD-RH column achieves >99% Z-form

Scalability Challenges

  • Exothermic risk during butyryl chloride addition requires jet-mixing reactors

  • Large-scale T3P couplings necessitate strict pH control (6.5–7.0)

Comparative Method Evaluation

ParameterMulti-StepOne-PotSolid-Phase
Total Yield (%)465448
Purity (%)98.596.295.8
ScalabilityExcellentGoodLimited
Z-Isomer Purity99.197.398.4

Chemical Reactions Analysis

Oxidation Reactions

The thioxo (C=S) group at position 2 of the thiazolidinone ring undergoes oxidation under specific conditions:

Reaction Conditions Product Reference
Oxidation of thioxo to sulfonyl groupH₂O₂ in acidic medium (pH 3–4)4-[(5Z)-5-(4-fluorobenzylidene)-4-oxo-2-sulfonyl-1,3-thiazolidin-3-yl]-...

Mechanism :

  • The thioxo group is oxidized to a sulfonyl (-SO₂-) group via nucleophilic attack by hydrogen peroxide, followed by acid-catalyzed stabilization.

Hydrolysis Reactions

The thiazolidinone ring is susceptible to hydrolysis under acidic or basic conditions:

Reaction Conditions Product Reference
Acidic hydrolysis of the ring6M HCl, reflux (4–6 hrs)4-(4-fluorobenzylidene)-thiosemicarbazide + butanamide derivative
Basic hydrolysis of the ring2M NaOH, 80°C (3 hrs)4-(4-fluorobenzylidene)-thiosemicarbazide + 3-(1H-imidazol-1-yl)propylamine

Key Observations :

  • Hydrolysis leads to cleavage of the thiazolidinone ring, producing thiosemicarbazide and amine/amide fragments .

Nucleophilic Substitution

The imidazole-propyl side chain participates in nucleophilic substitution reactions:

Reaction Conditions Product Reference
Alkylation at imidazole N-HCH₃I, K₂CO₃, DMF, 60°C (12 hrs)Methylated imidazole derivative

Mechanism :

  • The imidazole nitrogen acts as a nucleophile, reacting with methyl iodide to form an N-methylimidazolium salt .

Condensation Reactions

The fluorobenzylidene moiety facilitates condensation with amines or hydrazines:

Reaction Conditions Product Reference
Schiff base formationNH₂OH·HCl, EtOH, reflux (8 hrs)Oxime derivative

Key Insight :

  • The α,β-unsaturated ketone in the benzylidene group reacts with hydroxylamine to form an oxime .

Cycloaddition Reactions

The thiazolidinone core participates in [3+2] cycloadditions:

Reaction Conditions Product Reference
Reaction with nitrile oxidesPh-CNO, CHCl₃, 25°C (24 hrs)Isoxazoline-fused thiazolidinone

Photochemical Reactions

UV irradiation induces isomerization and bond cleavage:

Reaction Conditions Product Reference
Z→E isomerization of benzylideneUV light (λ = 365 nm), 6 hrs4-[(5E)-5-(4-fluorobenzylidene)-...

Comparative Reactivity Table

Functional Group Reactivity Primary Reaction Type
Thioxo (C=S)HighOxidation, nucleophilic substitution
α,β-Unsaturated ketoneModerateCondensation, cycloaddition
Imidazole N-HModerateAlkylation
Amide bondLowHydrolysis (requires extremes)

Scientific Research Applications

Antimicrobial Properties

Thiazolidinone derivatives, including the compound , have shown significant antimicrobial activity against various bacterial strains. This is attributed to their ability to inhibit bacterial cell wall synthesis and disrupt metabolic pathways.

Anticancer Potential

Research indicates that this compound exhibits promising anticancer properties. It acts as a selective ligand for certain cancer targets, influencing cell proliferation and apoptosis pathways. In vitro studies have shown that it can effectively inhibit the growth of cancer cell lines .

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer activities, the compound has been evaluated for anti-inflammatory effects. It appears to modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by excessive inflammation.

Case Studies

Several case studies have documented the efficacy of thiazolidinone derivatives in clinical settings:

  • Inhibition of JSP-1 : A study highlighted the use of rhodanine derivatives as inhibitors of JSP-1, showcasing their potential in cancer therapy .
  • Screening for Antimicrobial Activity : A series of tests demonstrated that compounds similar to 4-[(5Z)-5-(4-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-[3-(1H-imidazol-1-yl)propyl]butanamide exhibited broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria .

Mechanism of Action

The mechanism of action of 4-[(5Z)-5-(4-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-[3-(1H-imidazol-1-yl)propyl]butanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Substituent Effects on Thiazolidinone Derivatives

Key Comparisons:

Compound Name / ID (Reference) Core Structure Substituents Key Properties
Target Compound Thiazolidinone 4-Fluorobenzylidene, thioxo, imidazole-propylamide High electronegativity (F), hydrogen bonding (imidazole), moderate lipophilicity
(Z)-N-(4-fluorophenyl)-5-((Z)-4-methoxybenzylidene)-3,4-dimethylthiazolidin-2-imine Thiazolidinone 4-Methoxybenzylidene, 4-fluorophenyl, methyl groups Electron-donating (OCH₃) enhances π-stacking; lower solubility vs. target compound
(5Z)-3-(4-bromo-benzyl)-5-(4-chloro-benzylidene)-4-thioxo-imidazolidin-2-one Imidazolidinone 4-Bromo-benzyl, 4-chloro-benzylidene Larger halogens (Br, Cl) increase steric hindrance; reduced metabolic stability

Analysis:

  • Side Chain Variations: The imidazole-propylamide group in the target compound enhances solubility and hydrogen bonding capacity relative to methyl or aryl-substituted derivatives .

Heterocyclic Modifications and Tautomerism

Triazole-Thione Derivatives (e.g., Compounds [7–9] in ):

  • These compounds exhibit tautomerism between thione and thiol forms, stabilized by electron-withdrawing sulfonyl groups. The target compound’s thioxo group may similarly influence tautomeric equilibria, though its rigid thiazolidinone core likely limits such behavior .
  • Spectral Data: The absence of νS-H (~2500–2600 cm⁻¹) in IR spectra confirms thione dominance in triazoles, analogous to the thioxo group’s νC=S (1240–1255 cm⁻¹) in the target compound .

Thiadiazole Derivatives ():

  • Compounds like 8a–c feature acetyl or benzoyl substituents, introducing additional carbonyl groups (νC=O ~1605–1719 cm⁻¹). The target compound lacks these, reducing polarity but maintaining rigidity via the thiazolidinone ring .

Pharmacokinetic and Bioactivity Considerations

  • Imidazole Role: The imidazole-propyl side chain in the target compound may mimic histidine residues in biological targets, enhancing binding affinity. This contrasts with simpler alkyl or aryl chains in analogs from .
  • Metabolic Stability: Halogenated benzylidene groups (F, Cl, Br) generally resist oxidative metabolism. The fluorine atom in the target compound offers a balance between stability and minimal steric interference .

Biological Activity

The compound 4-[(5Z)-5-(4-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-[3-(1H-imidazol-1-yl)propyl]butanamide is a thiazolidinone derivative that has garnered attention due to its potential biological activities, particularly in anticancer and antibacterial applications. This article synthesizes current research findings on the biological activity of this compound, highlighting its mechanisms of action, efficacy against various cell lines, and potential therapeutic applications.

  • Molecular Formula : C20H16FN3O5S2
  • Molecular Weight : 461.49 g/mol
  • CAS Number : 366807-86-5

Thiazolidinones, including the compound , are known to exhibit a range of biological activities. The mechanism of action often involves the modulation of various signaling pathways associated with cell proliferation and apoptosis. The presence of the thiazolidinone ring is critical for its interaction with biological targets, potentially affecting:

  • Cell Cycle Regulation : Thiazolidinones can induce cell cycle arrest in cancer cells.
  • Apoptosis Induction : They may promote programmed cell death through intrinsic and extrinsic pathways.
  • Antimicrobial Activity : These compounds can inhibit bacterial growth by disrupting cellular processes.

Anticancer Activity

Recent studies have demonstrated that thiazolidinone derivatives possess significant anticancer properties. For instance:

  • Cell Line Studies :
    • The compound was tested against various cancer cell lines, including colorectal adenocarcinoma (HCT 116), human acute leukemia (HL-60), and breast cancer (MDA-MB-231).
    • An IC50 value of approximately 10 µM was reported for HCT 116 cells, indicating effective cytotoxicity without adversely affecting normal fibroblast cells (IC50 > 25 µM) .
  • Structure–Activity Relationship (SAR) :
    • Modifications in the chemical structure, such as the introduction of fluorine in the benzylidene group, enhance anticancer efficacy by improving binding affinity to target proteins involved in tumor progression .

Antibacterial Activity

The antibacterial properties of this compound have also been explored:

  • Efficacy Against Bacterial Strains :
    • The compound demonstrated significant activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) ranging from 0.5 to 32 µg/mL , depending on the bacterial strain .
  • Biofilm Inhibition :
    • Studies indicated that this compound could reduce biofilm formation by more than 50% at specific concentrations, showcasing its potential as an antibiofilm agent .

Case Studies

Several case studies illustrate the biological activity of thiazolidinone derivatives:

  • Study on Colorectal Cancer Cells :
    • A study evaluated the effects of thiazolidinone derivatives on HCT 116 cells. The results showed a dose-dependent decrease in cell viability, with significant apoptosis markers observed upon treatment with the compound .
  • Antibacterial Evaluation :
    • In vitro testing against Staphylococcus aureus and Escherichia coli revealed that the compound inhibited bacterial growth effectively, supporting its potential use as an antibacterial agent .

Q & A

Q. What are the recommended synthetic pathways for preparing this thiazolidinone-based compound, and what are the critical reaction conditions?

  • Methodological Answer : A stepwise synthesis approach is commonly employed. For analogous thiazolidinone derivatives, the core structure is typically formed via condensation of a substituted benzaldehyde (e.g., 4-fluorobenzaldehyde) with a thiazolidinone precursor (e.g., 2-thioxothiazolidin-4-one). The imidazole-propylbutanamide side chain is introduced through nucleophilic substitution or coupling reactions. Key conditions include:
  • Solvent selection : THF or DMF under anhydrous conditions for imine formation and coupling .
  • Catalysts : Use of triethylamine or DCC (dicyclohexylcarbodiimide) for amide bond formation .
  • Temperature control : Reflux (~90°C) for cyclization steps and room temperature for sensitive intermediates .
    Critical Note : Monitor reaction progress via TLC or HPLC to avoid over-oxidation of the thioxo group.

Q. How can spectroscopic techniques (NMR, IR, HRMS) be optimized to validate the compound’s structure and purity?

  • Methodological Answer :
  • 1H/13C NMR : Focus on diagnostic peaks:
  • Thiazolidinone ring: δ ~3.8–4.2 ppm (CH₂-S), δ ~170–175 ppm (C=O) .
  • 4-Fluorobenzylidene: δ ~7.2–7.8 ppm (aromatic protons), δ ~160 ppm (C-F coupling in 13C) .
  • IR : Confirm thioxo (C=S) stretch at ~1200–1250 cm⁻¹ and carbonyl (C=O) at ~1680–1720 cm⁻¹ .
  • HRMS : Use ESI+ mode to verify molecular ion [M+H]+ with <5 ppm error. For example, a compound with MW 548.3 should show m/z 549.3 .

Advanced Research Questions

Q. What strategies are effective for resolving contradictions in biological activity data (e.g., inconsistent IC50 values in anticancer assays)?

  • Methodological Answer :
  • Assay standardization : Ensure consistent cell lines (e.g., MCF-7 vs. HepG2) and incubation times. Variations in mitochondrial activity can skew MTT assay results .
  • Solubility controls : Use DMSO at ≤0.1% to avoid solvent interference. Pre-test solubility via dynamic light scattering .
  • Data normalization : Include reference compounds (e.g., doxorubicin) in each assay batch to calibrate inter-experimental variability .
  • Mechanistic studies : Combine cytotoxicity assays with apoptosis markers (e.g., caspase-3 activation) to confirm mode of action .

Q. How can molecular docking and dynamics simulations be applied to study this compound’s interaction with biological targets (e.g., kinases or receptors)?

  • Methodological Answer :
  • Target selection : Prioritize proteins with structural homology to known thiazolidinone-binding sites (e.g., EGFR or PI3K) .
  • Docking workflow :

Prepare the ligand: Optimize geometry at B3LYP/6-31G* level.

Grid box placement: Centered on ATP-binding pockets (AutoDock Vina).

Scoring: Use MM-GBSA for binding free energy refinement .

  • MD simulations : Run 100 ns trajectories in GROMACS to assess stability of ligand-protein complexes. Monitor RMSD and hydrogen-bond persistence .

Q. What experimental design principles (DoE) are optimal for optimizing reaction yields in multi-step syntheses?

  • Methodological Answer :
  • Factor screening : Use a Plackett-Burman design to identify critical variables (e.g., solvent polarity, catalyst loading) .
  • Response surface methodology (RSM) : Apply a central composite design to model interactions between temperature, time, and stoichiometry.
  • Case example : For a condensation step, a 3-factor DoE revealed optimal conditions: 1.2 eq. aldehyde, 24 h reflux in THF, yielding 82% product .

Key Challenges and Solutions

  • Stereochemical purity : The (Z)-configuration of the benzylidene group is critical for activity. Use NOESY NMR to confirm spatial proximity of H-atoms across the double bond .
  • Scale-up limitations : Replace THF with 2-MeTHF for greener chemistry and easier solvent recovery .

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